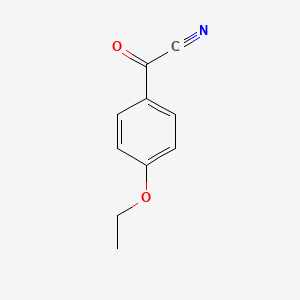

(4-Ethoxy-phenyl)-oxo-acetonitrile

Description

BenchChem offers high-quality (4-Ethoxy-phenyl)-oxo-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethoxy-phenyl)-oxo-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBOJNSWAFYUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633071 | |

| Record name | 4-Ethoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62869-42-5 | |

| Record name | 4-Ethoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Ethoxy-phenyl)-oxo-acetonitrile: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

(4-Ethoxy-phenyl)-oxo-acetonitrile , also known as 4-ethoxybenzoyl cyanide, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its unique structure, featuring a reactive aroyl cyanide moiety, positions it as a valuable building block for the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceutical and agrochemical development. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and essential safety information.

Core Chemical and Physical Properties

(4-Ethoxy-phenyl)-oxo-acetonitrile is a yellow solid at room temperature. The presence of both a carbonyl group and a nitrile group directly attached to the carbonyl carbon imparts a distinct electronic character to the molecule, rendering the carbonyl carbon highly electrophilic. This feature is central to its synthetic utility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.19 g/mol | |

| CAS Number | 62869-42-5 | |

| Appearance | Yellow solid | |

| Storage Conditions | 0-8 °C |

Synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile

The most common and efficient laboratory synthesis of aroyl cyanides involves the reaction of the corresponding aroyl chloride with a cyanide salt. The following protocol is a validated, self-validating system for the preparation of (4-Ethoxy-phenyl)-oxo-acetonitrile from 4-ethoxybenzoyl chloride.

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution reaction. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-ethoxybenzoyl chloride. The chloride ion is subsequently displaced as a leaving group, forming the aroyl cyanide. The use of a copper(I) cyanide catalyst can facilitate the reaction.

Caption: General workflow for the synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile.

Detailed Experimental Protocol

Materials:

-

4-Ethoxybenzoyl chloride

-

Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

-

Copper(I) cyanide (CuCN) (optional, as catalyst)

-

Anhydrous acetonitrile or dichloromethane

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (0.95 eq.). If using, add a catalytic amount of copper(I) cyanide (0.05 eq.).

-

Solvent Addition: Add anhydrous acetonitrile or dichloromethane via syringe.

-

Addition of Acyl Chloride: Slowly add a solution of 4-ethoxybenzoyl chloride (1.0 eq.) in the chosen anhydrous solvent to the stirred suspension of the cyanide salt.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of cold water or dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure (4-Ethoxy-phenyl)-oxo-acetonitrile as a yellow solid.

Spectroscopic Characterization

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 8.0-8.1 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

-

δ 6.9-7.0 ppm (d, 2H): Aromatic protons meta to the carbonyl group.

-

δ 4.1-4.2 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃).

-

δ 1.4-1.5 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃).

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ ~170 ppm: Carbonyl carbon (C=O).

-

δ ~165 ppm: Aromatic carbon attached to the ethoxy group.

-

δ ~133 ppm: Aromatic carbons ortho to the carbonyl group.

-

δ ~125 ppm: Aromatic carbon ipso to the carbonyl group.

-

δ ~115 ppm: Aromatic carbons meta to the carbonyl group.

-

δ ~114 ppm: Nitrile carbon (C≡N).

-

δ ~64 ppm: Methylene carbon of the ethoxy group (-O-CH₂-).

-

δ ~14 ppm: Methyl carbon of the ethoxy group (-CH₃).

Infrared (IR) Spectroscopy (predicted):

-

~2220 cm⁻¹: C≡N stretching vibration (characteristic for nitriles).

-

~1680 cm⁻¹: C=O stretching vibration (characteristic for aryl ketones).

-

~1600, 1580, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1260 cm⁻¹: C-O-C asymmetric stretching of the ethoxy group.

-

~1040 cm⁻¹: C-O-C symmetric stretching of the ethoxy group.

Mass Spectrometry (MS) (predicted fragmentation):

-

M⁺ at m/z = 175: Molecular ion peak.

-

m/z = 147: Loss of ethylene (-C₂H₄) from the ethoxy group.

-

m/z = 149: Loss of the cyanide radical (·CN).

-

m/z = 121: Formation of the 4-ethoxybenzoyl cation.

Chemical Reactivity and Synthetic Applications

The reactivity of (4-Ethoxy-phenyl)-oxo-acetonitrile is dominated by the electrophilicity of the carbonyl carbon. This makes it a prime substrate for a variety of nucleophilic addition reactions.

Nucleophilic Addition Reactions

The carbonyl group is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates. These reactions provide a facile route to tertiary alcohols containing a nitrile functionality.

4-ethoxybenzoyl cyanide synthesis mechanism

An In-depth Technical Guide to the Synthesis of 4-Ethoxybenzoyl Cyanide

Abstract

This technical guide provides a comprehensive examination of the synthetic routes to 4-ethoxybenzoyl cyanide, a key intermediate in pharmaceutical and agrochemical research. We delve into the core reaction mechanisms, offering a comparative analysis of classical and modern synthetic protocols. The discussion is framed from the perspective of a senior application scientist, emphasizing not just the procedural steps but the underlying chemical principles that govern experimental choices, reaction efficiency, and product purity. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of aroyl cyanide synthesis.

Introduction: The Significance of 4-Ethoxybenzoyl Cyanide

Aroyl cyanides, and specifically 4-ethoxybenzoyl cyanide, are highly valuable synthons in organic chemistry. The juxtaposition of an electrophilic carbonyl group and a cyanide moiety, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloadditions, makes them versatile building blocks. The 4-ethoxy substituent, in particular, modulates the electronic properties of the aromatic ring and is a common feature in many biologically active molecules. Understanding the efficient and reliable synthesis of this intermediate is therefore critical for advancing discovery programs that rely on its unique chemical reactivity. This guide will explore the primary synthetic pathways, focusing on the mechanistic rationale that informs protocol development and optimization.

Core Synthetic Strategies and Mechanistic Insights

The most direct and widely documented approach for synthesizing 4-ethoxybenzoyl cyanide is the nucleophilic substitution of a cyanide group for the chloride on the corresponding acyl chloride, 4-ethoxybenzoyl chloride. While the overarching transformation is consistent, the methods to achieve it vary significantly in reagents, conditions, and mechanistic pathways.

The Classical Approach: Cyanation with Copper(I) Cyanide

The reaction of an aroyl chloride with a metal cyanide is a foundational method for producing aroyl cyanides. The use of copper(I) cyanide (CuCN) is a well-established, albeit strenuous, protocol analogous to the Rosenmund-von Braun reaction for aryl halides.[1][2][3]

Mechanistic Considerations:

This reaction is not a simple SN2-type displacement. It proceeds via a nucleophilic acyl substitution mechanism, but the specific role of copper(I) cyanide is crucial. The reaction requires high temperatures (often >200°C), indicating a substantial activation energy barrier.[2]

-

Coordination and Activation: It is proposed that the copper(I) ion coordinates to the carbonyl oxygen of the 4-ethoxybenzoyl chloride. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The cyanide ion, delivered from the CuCN salt, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate. The covalent nature of the Cu-CN bond means the "free" cyanide concentration is low; the attack likely occurs from a copper-cyanide complex.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling the chloride ion as the leaving group. The chloride likely forms a copper-chloride species (e.g., CuCl).

-

Product Formation: The final product, 4-ethoxybenzoyl cyanide, is formed. The high temperatures are necessary to overcome the energy required to break the lattice energy of the CuCN salt and drive the reaction to completion.

Causality Behind Experimental Choices: The necessity of high heat and the use of a stoichiometric copper salt are the defining features. Anhydrous conditions are critical, as any moisture would readily hydrolyze the starting 4-ethoxybenzoyl chloride. The vigorous shaking mentioned in related procedures ensures proper mixing in the heterogeneous reaction mixture to maximize the surface area contact between the liquid aroyl chloride and the solid CuCN.[2]

Caption: Proposed mechanism for CuCN-mediated synthesis.

Phase-Transfer Catalysis (PTC): A Milder Alternative

The harsh conditions of the classical CuCN method led to the development of milder alternatives. Phase-transfer catalysis (PTC) offers a significant improvement by enabling the reaction to occur at much lower temperatures with cheaper, more soluble alkali metal cyanides like sodium cyanide (NaCN).[4][5][6]

Mechanistic Considerations:

The power of PTC lies in its ability to transport a reactive nucleophile across the phase barrier between an aqueous and an organic solvent.[7]

-

Ion Exchange: A quaternary ammonium salt (the phase-transfer catalyst), such as tetrabutylammonium bromide (R₄N⁺X⁻), is soluble in the organic phase. At the aqueous-organic interface, its counter-ion (X⁻) is exchanged for a cyanide ion (CN⁻) from the aqueous phase, where NaCN is dissolved.

-

Transport to Organic Phase: The newly formed ion pair, R₄N⁺CN⁻, is lipophilic and migrates into the bulk organic phase, which contains the 4-ethoxybenzoyl chloride substrate.

-

Nucleophilic Acyl Substitution: In the organic solvent, the cyanide ion is poorly solvated, making it a highly reactive "naked" nucleophile. It rapidly attacks the electrophilic carbonyl carbon of the 4-ethoxybenzoyl chloride.

-

Product Formation & Catalyst Regeneration: The reaction proceeds via the standard nucleophilic acyl substitution pathway to form 4-ethoxybenzoyl cyanide and a chloride ion. The catalyst, now as R₄N⁺Cl⁻, migrates back to the aqueous interface to exchange the chloride for another cyanide ion, thus completing the catalytic cycle.

Causality Behind Experimental Choices: The choice of a two-phase system (e.g., water and dichloromethane) is inherent to the technique. The catalyst is chosen for its ability to shuttle ions effectively. This method avoids the use of toxic heavy metals and the need for high temperatures, resulting in cleaner reactions and often higher yields. The main drawback can be the potential for side reactions if the product itself is base-sensitive, as the aqueous phase is basic.

Caption: The catalytic cycle in Phase-Transfer Catalysis.

Comparative Analysis of Synthesis Protocols

The choice of synthetic route depends on factors such as scale, available equipment, purity requirements, and tolerance for hazardous reagents.

| Parameter | Classical CuCN Method | Phase-Transfer Catalysis (PTC) | Modern Catalytic Methods (e.g., Pd/Ni) |

| Cyanide Source | Copper(I) Cyanide (CuCN) | Sodium/Potassium Cyanide (NaCN/KCN) | K₄[Fe(CN)₆], Zn(CN)₂, Trimethylsilyl cyanide |

| Catalyst | None (stoichiometric reagent) | Quaternary Ammonium Salts (e.g., TBAB) | Palladium or Nickel complexes |

| Solvent | Neat (no solvent) or high-boiling (e.g., benzonitrile) | Biphasic (e.g., CH₂Cl₂/H₂O) | Anhydrous organic (e.g., DMF, Toluene) |

| Temperature | Very High (150-230°C)[2] | Low to Moderate (0°C to RT) | Moderate (50-120°C)[8][9] |

| Typical Yield | 60-70%[1] | 60-90%[5][6] | Generally high, >80% |

| Advantages | Well-established, robust for simple substrates. | Mild conditions, avoids heavy metals, uses cheap reagents. | High functional group tolerance, uses non-toxic cyanide sources. |

| Disadvantages | Harsh conditions, heavy metal waste, difficult purification. | Requires specific catalyst, potential for hydrolysis. | Expensive catalysts and ligands, requires inert atmosphere. |

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and safety. Extreme caution must be exercised when handling all cyanide-containing compounds. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. An emergency cyanide antidote kit should be available.

Protocol 4.1: Synthesis via Copper(I) Cyanide (Adapted from Organic Syntheses)

This protocol is adapted from the synthesis of benzoyl cyanide and is applicable to 4-ethoxybenzoyl cyanide.[1][2]

-

1. Reagent Preparation & Setup:

-

Dry cuprous cyanide (1.2 moles equiv.) in a vacuum oven at 110°C for at least 4 hours. Rationale: Removes residual water which would hydrolyze the starting material.

-

Purify 4-ethoxybenzoyl chloride (1.0 mole equiv.) by distillation under reduced pressure. Rationale: Removes impurities like 4-ethoxybenzoic acid that can interfere with the reaction.

-

In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add the dried cuprous cyanide.

-

-

2. Reaction Execution:

-

Add the purified 4-ethoxybenzoyl chloride to the flask.

-

Begin vigorous stirring and place the flask in a pre-heated oil bath at 150°C.

-

Slowly raise the temperature of the oil bath to 220-230°C and maintain for 2-3 hours. The mixture will darken. Rationale: The high temperature is required to overcome the activation energy of this heterogeneous reaction.

-

-

3. Product Isolation & Purification:

-

Cool the reaction mixture to approximately 100°C.

-

Reconfigure the apparatus for vacuum distillation.

-

Distill the crude product under reduced pressure. Collect the fraction corresponding to 4-ethoxybenzoyl cyanide.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a crystalline solid.

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 4. US4144269A - Process for the production of benzoyl cyanide (IV) - Google Patents [patents.google.com]

- 5. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-Ethoxy-phenyl)-oxo-acetonitrile

Abstract

This technical guide provides a comprehensive overview of (4-Ethoxy-phenyl)-oxo-acetonitrile (CAS Number: 62869-42-5), a versatile α-keto nitrile that serves as a valuable intermediate in synthetic organic chemistry. With a focus on practical application for researchers, scientists, and drug development professionals, this document details the synthesis, characterization, and synthetic utility of this compound. While specific biological activity data for (4-Ethoxy-phenyl)-oxo-acetonitrile is not extensively documented in publicly available literature, this guide explores the potential applications based on the reactivity of the benzoyl cyanide scaffold. Detailed, field-proven protocols for its synthesis and subsequent transformation into heterocyclic systems of medicinal interest are provided, underpinned by a discussion of the mechanistic principles that govern these reactions.

Introduction: The Chemical Versatility of (4-Ethoxy-phenyl)-oxo-acetonitrile

(4-Ethoxy-phenyl)-oxo-acetonitrile, also known as 4-ethoxybenzoyl cyanide, is an aromatic organic compound featuring a reactive α-keto nitrile functional group.[1] This unique structural motif imbues the molecule with a dual electrophilicity at the carbonyl carbon and the nitrile carbon, making it a highly versatile building block for the synthesis of a wide array of more complex molecules.[1] Its applications are particularly prominent in the fields of pharmaceutical and agrochemical development, where it serves as a key intermediate for the construction of various molecular scaffolds.[1] The ethoxy substitution on the phenyl ring can modulate the electronic properties of the molecule and influence its reactivity and the properties of its downstream derivatives.

This guide will provide a detailed exploration of the synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile, its key chemical properties, and its application in the construction of heterocyclic compounds, which are prevalent in many biologically active molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (4-Ethoxy-phenyl)-oxo-acetonitrile is paramount for its effective use in a laboratory setting. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 62869-42-5 | Chem-Impex |

| Molecular Formula | C₁₀H₉NO₂ | Chem-Impex |

| Molecular Weight | 175.19 g/mol | Chem-Impex |

| Appearance | Yellow solid | Chem-Impex |

| Purity | ≥ 96% (HPLC) | Chem-Impex |

| Storage Temperature | 0-8 °C | Chem-Impex |

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for (4-Ethoxy-phenyl)-oxo-acetonitrile are limited, we can predict the expected spectroscopic features based on its structure and data from analogous compounds such as p-nitrophenylacetonitrile and 2-(4-Ethoxyphenyl)acetonitrile.[2][3][4]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm) and the aromatic protons. The aromatic protons on the para-substituted ring will likely appear as two doublets in the region of 7.0-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should display signals for the ethoxy carbons, the aromatic carbons, the nitrile carbon (typically around 115-120 ppm), and the carbonyl carbon (in the range of 180-190 ppm).

-

IR Spectroscopy: The infrared spectrum is predicted to exhibit strong absorption bands corresponding to the nitrile (C≡N) stretch around 2200-2250 cm⁻¹ and the ketone (C=O) stretch at approximately 1680-1700 cm⁻¹.[3] Aromatic C-H and C=C stretching vibrations, as well as C-O stretching from the ether linkage, will also be present.

-

Mass Spectrometry: The electron ionization mass spectrum would be expected to show a molecular ion peak at m/z = 175. Key fragmentation patterns would likely involve the loss of CO, CN, and cleavage of the ethoxy group.

Synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile: A Detailed Protocol

The most established and reliable method for the synthesis of benzoyl cyanides is the reaction of the corresponding benzoyl chloride with a cyanide salt, most commonly cuprous cyanide.[5][6] This method can be readily adapted for the preparation of (4-Ethoxy-phenyl)-oxo-acetonitrile.

Reaction Scheme

Caption: Synthesis of (4-Ethoxy-phenyl)-oxo-acetonitrile.

Step-by-Step Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of benzoyl cyanide.[5]

Materials:

-

4-Ethoxybenzoyl chloride

-

Cuprous cyanide (CuCN), dried

-

High-boiling point solvent (e.g., benzonitrile) or neat conditions

-

Distillation apparatus

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of Reactants: Ensure the cuprous cyanide is thoroughly dried in a vacuum oven at 110 °C for at least 3 hours prior to use.[5] The 4-ethoxybenzoyl chloride should be of high purity.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxybenzoyl chloride (1.0 equivalent) and dried cuprous cyanide (1.2 equivalents). The reaction can be run neat or in a high-boiling inert solvent like benzonitrile.

-

Heating and Reaction: The reaction mixture is heated to a temperature between 140-160 °C.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent such as toluene or dichloromethane.

-

The mixture is filtered to remove the solid copper salts. The filter cake should be washed with the same solvent.

-

The combined organic filtrates are then washed with water and brine to remove any remaining inorganic impurities.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure (4-Ethoxy-phenyl)-oxo-acetonitrile as a yellow solid.

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed using the spectroscopic techniques outlined in Section 2.1. The melting point of the purified solid should be sharp and consistent.

Synthetic Applications in Drug Development

(4-Ethoxy-phenyl)-oxo-acetonitrile is a valuable precursor for the synthesis of various heterocyclic compounds, many of which form the core of pharmacologically active molecules.[1] The α-keto nitrile moiety provides two reactive sites for cyclization reactions.

Synthesis of Substituted Pyrimidines

Pyrimidines are a class of heterocyclic compounds found in a wide range of biologically active molecules, including many approved drugs. α-Keto nitriles can be used in the synthesis of substituted pyrimidines through condensation reactions with amidines.

Caption: General workflow for pyrimidine synthesis.

Synthesis of Substituted Oxazoles

Oxazoles are another important class of heterocycles with diverse biological activities. α-Keto nitriles can serve as precursors for the synthesis of oxazoles, for example, through reaction with α-amino ketones.

Representative Protocol: Synthesis of a Substituted Oxazole

This protocol is a representative example of how an α-keto nitrile can be utilized in the synthesis of an oxazole derivative.

Materials:

-

(4-Ethoxy-phenyl)-oxo-acetonitrile

-

An α-amino ketone hydrochloride

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the α-amino ketone hydrochloride (1.0 equivalent) in the anhydrous solvent. Add the base (1.1 equivalents) and stir for 15-20 minutes.

-

Addition of Keto Nitrile: Add (4-Ethoxy-phenyl)-oxo-acetonitrile (1.0 equivalent) to the reaction mixture.

-

Heating and Cyclization: Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be followed by TLC.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted oxazole.

-

Potential Biological Significance and Future Directions

Future research could focus on:

-

Screening for Biological Activity: Evaluating (4-Ethoxy-phenyl)-oxo-acetonitrile and its derivatives against a panel of biological targets, such as enzymes (e.g., kinases, proteases) or microbial strains.

-

Library Synthesis: Utilizing the reactivity of the α-keto nitrile to generate a library of diverse heterocyclic compounds for high-throughput screening in drug discovery programs.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of (4-Ethoxy-phenyl)-oxo-acetonitrile to understand how changes in the substituents on the phenyl ring affect biological activity.

Safety and Handling

Based on data for related compounds, (4-Ethoxy-phenyl)-oxo-acetonitrile should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard laboratory safety protocols.

Conclusion

(4-Ethoxy-phenyl)-oxo-acetonitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of heterocyclic systems relevant to the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and examples of its synthetic utility. While its specific biological profile remains to be fully elucidated, its chemical reactivity makes it a compound of considerable interest for further investigation and application in drug discovery and development.

References

-

Organic Syntheses, Coll. Vol. 3, p.112 (1955); Vol. 28, p.10 (1948). [Link]

- US Patent 4,113,773A, Process for the production of benzoyl cyanide (I).

-

2-(4-Ethoxyphenyl)acetonitrile | C10H11NO | CID 583905 - PubChem. [Link]

-

Synthesis, cytotoxicity and antibacterial studies of symmetrically and non-symmetrically benzyl- or p-cyanobenzyl-substituted N-Heterocyclic carbene - Silver complexes | Request PDF - ResearchGate. [Link]

-

Synthesis, Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds - ICAIIT 2025 Conference. [Link]

-

IR spectra and structure of (4-nitrophenyl)acetonitrile and of its carbanion: Experimental and ab initio studies - ResearchGate. [Link]

-

p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(4-Ethoxyphenyl)acetonitrile | C10H11NO | CID 583905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. icaiit.org [icaiit.org]

Spectral data of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile (CAS: 62869-42-5), a key building block in pharmaceutical and organic synthesis.[1] For researchers and drug development professionals, unambiguous molecular characterization is paramount for ensuring purity, validating synthetic pathways, and meeting stringent regulatory standards.[2][3] This document moves beyond a simple data sheet, offering a detailed exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and interpret the expected spectral data based on the molecule's unique architecture, comprising an α-keto-nitrile moiety conjugated to an ethoxy-substituted aromatic ring.

Introduction: The Imperative for Rigorous Characterization

2-(4-Ethoxyphenyl)-2-oxoacetonitrile is an organic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol .[1] Its utility as an intermediate stems from the reactivity of its dual functional groups: the α-keto group and the nitrile group, which allow for a variety of subsequent chemical transformations.[1][4] In any synthetic or drug development pipeline, confirming the identity and purity of such intermediates is a non-negotiable checkpoint.[5] Impurity profiling, which relies on these spectroscopic methods, is essential for identifying by-products, degradation products, or residual starting materials that could impact the safety and efficacy of a final active pharmaceutical ingredient (API).[6][7]

This guide provides the foundational knowledge to acquire and interpret the spectral data necessary to create a comprehensive analytical profile for this molecule, ensuring a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.[8][9] For 2-(4-Ethoxyphenyl)-2-oxoacetonitrile, NMR is indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the ethoxy group.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a quantitative map of all unique proton environments within the molecule. The expected signals are dictated by the molecule's symmetry and the electronic influence of nearby functional groups.[10][11]

Expected ¹H NMR Data (Predicted for CDCl₃ Solvent)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.0 - 8.2 | Doublet (d) | 2H | Ar-H (ortho to C=O) | These protons are deshielded by the strong electron-withdrawing effect of the adjacent α-keto-nitrile group. |

| ~6.9 - 7.1 | Doublet (d) | 2H | Ar-H (ortho to -OEt) | These protons are shielded by the electron-donating effect of the ethoxy group. |

| ~4.1 - 4.3 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~1.4 - 1.6 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are in a standard aliphatic environment and are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. This is particularly useful for identifying quaternary carbons and carbonyl carbons, which are invisible in ¹H NMR.[12][13]

Expected ¹³C NMR Data (Predicted for CDCl₃ Solvent)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~180 - 185 | C =O (Ketone) | The carbonyl carbon of an α-keto group is significantly deshielded and appears far downfield. |

| ~164 - 166 | Ar-C -O | The aromatic carbon directly attached to the ether oxygen is deshielded by the oxygen atom. |

| ~133 - 135 | Ar-C (ortho to C=O) | Aromatic carbons adjacent to the electron-withdrawing keto group. |

| ~125 - 127 | Ar-C -C=O | The quaternary aromatic carbon attached to the keto group. |

| ~115 - 117 | C ≡N (Nitrile) | The nitrile carbon has a characteristic chemical shift in this region.[14] |

| ~114 - 116 | Ar-C (ortho to -OEt) | Aromatic carbons shielded by the electron-donating ethoxy group. |

| ~63 - 65 | -O-CH₂ -CH₃ | The methylene carbon is deshielded due to its attachment to oxygen. |

| ~14 - 16 | -O-CH₂-CH₃ | The terminal methyl carbon is in a typical upfield aliphatic region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Homogenization: Gently vortex the tube until the sample is fully dissolved to ensure a homogeneous solution, which is critical for sharp, well-resolved signals.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum using standard pulse parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans). For the ¹³C spectrum, use a proton-decoupled pulse sequence with a wider spectral window and a larger number of scans (e.g., 512-1024) to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks for both spectra.

NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[15] For 2-(4-Ethoxyphenyl)-2-oxoacetonitrile, IR is crucial for confirming the presence of the nitrile, ketone, and ether functionalities.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| ~3050 - 3100 | Medium | Aromatic C-H | Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H | Stretch |

| ~2220 - 2240 | Strong, Sharp | C≡N (Nitrile) | Stretch |

| ~1685 - 1700 | Strong, Sharp | C=O (Aromatic Ketone) | Stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C | Stretch |

| ~1260 | Strong | Aryl-O (Ether) | Asymmetric Stretch |

| ~1040 | Strong | Alkyl-O (Ether) | Symmetric Stretch |

Causality Insight: The C=O stretch appears at a slightly lower frequency (~1690 cm⁻¹) than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring, which delocalizes the pi-electrons and weakens the double bond character. The C≡N stretch is a highly characteristic, sharp peak that provides definitive evidence for the nitrile group.[14][16]

Experimental Protocol for ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is critical as it will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the solid 2-(4-Ethoxyphenyl)-2-oxoacetonitrile powder directly onto the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: The resulting transmittance or absorbance spectrum should be processed to label the wavenumbers of significant absorption peaks.

IR Analysis Workflow

Caption: Workflow for ATR-Infrared spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[17] This technique is the ultimate confirmation of the molecular formula.

Expected Mass Spectrometry Data

| m/z Value | Proposed Identity | Rationale |

|---|---|---|

| 175 | [M]⁺ | Molecular Ion Peak (C₁₀H₉NO₂) |

| 147 | [M - CO]⁺ or [M - C₂H₄]⁺ | Loss of carbon monoxide from the ketone or ethylene from the ethoxy group. |

| 133 | [C₈H₅O₂]⁺ | α-cleavage with loss of the ethyl radical (•CH₂CH₃). |

| 121 | [C₈H₉O]⁺ | Loss of the oxoacetonitrile moiety (•COCN). |

| 105 | [C₇H₅O]⁺ | Formation of the benzoyl cation, a common fragment for aromatic ketones.[18] |

Expert Insight: The most anticipated fragmentation pathway for an aromatic ketone is α-cleavage, where the bond between the carbonyl carbon and an adjacent atom breaks.[19][20] For this molecule, cleavage can occur on either side of the carbonyl group. The formation of the 4-ethoxybenzoyl cation ([CH₃CH₂OC₆H₄CO]⁺) through the loss of a cyanido radical (•CN) is a highly probable and stabilizing fragmentation.

Experimental Protocol for GC-MS (Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Set the Gas Chromatography (GC) parameters. Use a suitable capillary column (e.g., HP-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure elution of the compound.

-

Injection: Inject a small volume (1 µL) of the sample solution into the heated GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the GC column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the Mass Spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection and Analysis: A detector records the abundance of each ion, generating a mass spectrum that is plotted as relative intensity versus m/z.

Mass Spectrometry Experimental Workflow

Caption: Workflow for GC-MS analysis.

Conclusion: A Triad of Spectroscopic Validation

The structural confirmation of 2-(4-Ethoxyphenyl)-2-oxoacetonitrile is not achieved by a single technique but by the synergistic convergence of data from NMR, IR, and MS. NMR spectroscopy provides the detailed bonding framework, IR confirms the presence of all critical functional groups, and mass spectrometry validates the molecular formula and reveals fragmentation patterns consistent with the proposed structure. This multi-faceted approach constitutes a robust, self-validating system essential for any research, development, or quality control setting. By understanding the principles and protocols outlined in this guide, scientists can confidently and accurately characterize this important synthetic intermediate.

References

- WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)

-

Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. (URL: [Link])

-

2-(4-Ethoxyphenyl)acetonitrile. PubChem. (URL: [Link])

-

2-(4-METHOXYPHENYL)ACETONITRILE | CAS 104-47-2. Matrix Fine Chemicals. (URL: [Link])

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. (URL: [Link])

-

THE CONVERSION OF α-KETO ACIDS AND OF α-KETO ACID OXIMES TO NITRILES IN AQUEOUS SOLUTION | Request PDF. ResearchGate. (URL: [Link])

-

Andersen, H. R., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 3-17. (URL: [Link])

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. (URL: [Link])

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. (2018). (URL: [Link])

-

Spectroscopic and in vitro Investigations of Fe2+/α-Ketoglutarate-Dependent Enzymes Involved in Nucleic Acid Repair and Modification. (2018). ChemBioChem, 19(13), 1334–1347. (URL: [Link])

-

interpreting infra-red spectra. Chemguide. (URL: [Link])

-

Advances in Impurity Profiling of Pharmaceutical Formulations. (2023). Biomedical Journal of Scientific & Technical Research, 50(2). (URL: [Link])

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. (2021). (URL: [Link])

-

Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2008). The Journal of Organic Chemistry, 73(11), 4119–4125. (URL: [Link])

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). Catalysts, 14(3), 184. (URL: [Link])

-

HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (URL: [Link])

-

Nitriles to Ketones and Aldehydes. Chemistry Steps. (URL: [Link])

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. (URL: [Link])

-

GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. (URL: [Link])

-

13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the... ResearchGate. (URL: [Link])

-

How To Analyze The Peaks Of H-NMR Spectroscopy. (2013). YouTube. (URL: [Link])

-

Method Development for Drug Impurity Profiling: Part 1. LCGC International. (URL: [Link])

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). The Journal of Organic Chemistry, 73(11), 4119-25. (URL: [Link])

-

Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. (URL: [Link])

-

Stationary IR spectra of several acetonitrile isotopologues... ResearchGate. (URL: [Link])

-

2-(4-Ethoxyphenyl)acetonitrile. Lead Sciences. (URL: [Link])

-

12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. (URL: [Link])

-

NMR spectroscopy – An Easy Introduction. Chemistry Steps. (URL: [Link])

-

Mass spectrometry characterization of peroxycarboxylic acids... University of Cambridge. (URL: [Link])

-

General Procedure for the Gold(I)-catalyzed Cyclization-Pinacol Reaction. Wiley-VCH. (URL: [Link])

-

Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. Temple University. (URL: [Link])

- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

General Information The NMR spectra were recorded on a Bruker DPX Avance 200 spectrometer... AWS. (URL: [Link])

-

(A) Plot of 2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile yield versus time... ResearchGate. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

- 6. biotech-spain.com [biotech-spain.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Spectroscopic and in vitro Investigations of Fe2+/α‐Ketoglutarate‐Dependent Enzymes Involved in Nucleic Acid Repair and Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 10. acdlabs.com [acdlabs.com]

- 11. azooptics.com [azooptics.com]

- 12. Acetonitrile (75-05-8) 13C NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. fiveable.me [fiveable.me]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. GCMS Section 6.11.3 [people.whitman.edu]

- 19. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 20. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the carbonyl group in 4-ethoxybenzoyl cyanide

An In-Depth Technical Guide to the Carbonyl Reactivity of 4-Ethoxybenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl cyanides are a unique class of organic compounds characterized by a cyanide group attached to a carbonyl carbon. This arrangement imparts a distinct reactivity profile, positioning them as potent acylating agents and valuable intermediates in synthetic chemistry. This guide focuses on 4-ethoxybenzoyl cyanide, a specialized acyl cyanide where the electronic properties of the benzoyl ring are modulated by a para-ethoxy substituent. We will dissect the intricate interplay of electronic effects that govern the reactivity of its carbonyl group, explore its primary reaction pathways through detailed mechanistic analysis, provide validated experimental protocols, and address critical safety considerations. This document is intended to serve as a comprehensive resource for researchers leveraging the unique chemical attributes of 4-ethoxybenzoyl cyanide in drug discovery and complex molecule synthesis.

Molecular Architecture and Electronic Landscape

The reactivity of 4-ethoxybenzoyl cyanide is a direct consequence of its molecular structure. The molecule consists of a central carbonyl group bonded to a 4-ethoxyphenyl group on one side and a cyanide group on the other. The key to understanding its behavior lies in the competing electronic effects exerted by these substituents.

-

The Acyl Cyanide Functionality : The cyanide group is strongly electron-withdrawing through the inductive effect due to the high electronegativity of nitrogen. This effect polarizes the carbonyl carbon, significantly enhancing its electrophilicity. Unlike more common leaving groups like halides, the cyanide ion (CN⁻) is a reasonably good leaving group, making the molecule susceptible to nucleophilic acyl substitution.

-

The para-Ethoxy Substituent : The ethoxy group at the para position of the benzene ring exerts a powerful +R (resonance) or +M (mesomeric) effect. The lone pairs on the oxygen atom can delocalize into the aromatic ring and towards the carbonyl group. This electron-donating effect counteracts the inductive withdrawal of the cyanide group, thereby modulating the overall electrophilicity of the carbonyl carbon.[1][2] This electronic tuning is a critical feature, making 4-ethoxybenzoyl cyanide a more selective acylating agent compared to its non-substituted or electron-withdrawn counterparts.

The balance of these effects is visually represented by the following resonance structures:

Caption: Resonance delocalization in 4-ethoxybenzoyl cyanide.

Spectroscopic Characterization

The electronic features of 4-ethoxybenzoyl cyanide are reflected in its spectroscopic data. These values are critical for reaction monitoring and product confirmation.

| Spectroscopic Data | Characteristic Signature |

| Infrared (IR) Spectroscopy | C≡N stretch: ~2210-2230 cm⁻¹ C=O stretch: ~1670-1690 cm⁻¹ (lower than typical acyl halides due to resonance)[3] |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O): ~160-170 ppm Cyanide Carbon (C≡N): ~110-120 ppm |

| ¹H NMR Spectroscopy | Aromatic protons will show a characteristic AA'BB' splitting pattern. The ethoxy group will present as a triplet (CH₃) and a quartet (CH₂).[4] |

The Carbonyl Group: A Hub of Reactivity

The primary reaction pathway for 4-ethoxybenzoyl cyanide is nucleophilic acyl substitution.[5][6] This reaction proceeds via a well-established two-step addition-elimination mechanism. The enhanced electrophilicity of the carbonyl carbon makes it a prime target for a wide range of nucleophiles.

Caption: General mechanism for nucleophilic acyl substitution.

The stability of the cyanide ion as a leaving group facilitates the second step of this mechanism. This process allows for the efficient synthesis of various carboxylic acid derivatives, such as esters, amides, and thioesters.

Key Reaction Pathways and Protocols

The synthetic utility of 4-ethoxybenzoyl cyanide is demonstrated through its reactions with various nucleophiles. Acyl cyanides, in general, are recognized as versatile building blocks for a range of organic molecules including amides, esters, and ketones.[7]

Hydrolysis to 4-Ethoxybenzoic Acid

Reaction with water, typically under mild basic or acidic conditions, leads to the hydrolysis of the acyl cyanide to the corresponding carboxylic acid. This reaction can be catalyzed by both hydroxide and cyanide ions.[8]

Causality: The nucleophilic water or hydroxide attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the cyanide ion, which is subsequently protonated. Care must be taken as this reaction liberates toxic hydrogen cyanide (HCN).[9]

Experimental Protocol: Hydrolysis

-

Setup: In a well-ventilated fume hood, dissolve 4-ethoxybenzoyl cyanide (1.0 eq) in a mixture of THF and water (2:1 v/v).

-

Reaction: Add sodium hydroxide (1.1 eq, as a 1M aqueous solution) dropwise at 0 °C.

-

Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully acidify the reaction mixture with cold 1M HCl to protonate the carboxylate and any residual cyanide.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-ethoxybenzoic acid. Confirm purity via NMR and IR spectroscopy.

Alcoholysis to Form Esters

The reaction with alcohols (alcoholysis) provides a direct route to esters. This transformation is often catalyzed by a non-nucleophilic base to deprotonate the alcohol, increasing its nucleophilicity.

Causality: The alkoxide ion attacks the carbonyl carbon. The subsequent elimination of the cyanide ion yields the corresponding ester, for instance, ethyl 4-ethoxybenzoate when ethanol is used.

Experimental Protocol: Esterification

-

Setup: In a fume hood, dissolve 4-ethoxybenzoyl cyanide (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagents: Add anhydrous ethanol (1.5 eq) followed by the dropwise addition of triethylamine (1.2 eq) at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure ester.

Reduction to 4-Ethoxybenzyl Alcohol

While strong reducing agents like LiAlH₄ would reduce both the carbonyl and the cyanide, a milder reagent like sodium borohydride (NaBH₄) can selectively reduce the carbonyl group of an acyl derivative to an alcohol.[10][11]

Causality: The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the carbonyl carbon. This is a nucleophilic addition reaction rather than a substitution. A protic solvent is typically used to protonate the resulting alkoxide.[12][13]

Experimental Protocol: Carbonyl Reduction

-

Setup: In a fume hood, dissolve 4-ethoxybenzoyl cyanide (1.0 eq) in methanol at 0 °C.

-

Reaction: Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, controlling the gas evolution. Note: NaBH₄ will also react with the methanol solvent, so an excess is required.

-

Monitoring: Stir the reaction at 0 °C for 1 hour, then at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until the pH is neutral.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting cyanohydrin product by column chromatography.

Caption: A typical experimental workflow for reactions.

Safety and Handling

Acyl cyanides and the reactions they undergo require strict safety protocols due to the high toxicity of cyanide.[14]

-

Toxicity : All cyanide-containing compounds are acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[15]

-

HCN Release : Reactions involving acyl cyanides, particularly in the presence of protic reagents (water, acids), can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[9][16] Some individuals cannot detect the characteristic "bitter almond" smell of HCN, making it a particularly insidious hazard.[14]

-

Handling Procedures :

-

All manipulations must be performed in a certified chemical fume hood.[15]

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and double-layered nitrile gloves.

-

Never work alone when handling cyanides.[15]

-

Have a cyanide-specific emergency response plan and antidote kit available.

-

-

Storage : Store 4-ethoxybenzoyl cyanide in a cool, dry, well-ventilated area away from acids, water, and oxidizing agents.[16][17] The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen).

-

Waste Disposal : All cyanide-containing waste, including contaminated glassware and PPE, must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

Conclusion

4-Ethoxybenzoyl cyanide stands out as a valuable synthetic intermediate due to the finely tuned reactivity of its carbonyl group. The electron-donating para-ethoxy group moderates the electrophilicity imparted by the acyl cyanide moiety, offering a balance of reactivity and selectivity. Its utility in forming esters, amides, and other carboxylic acid derivatives via nucleophilic acyl substitution makes it a powerful tool for medicinal chemists and synthetic researchers. However, its potential to release hydrogen cyanide necessitates rigorous adherence to safety protocols. A thorough understanding of its electronic properties, reaction mechanisms, and handling requirements is paramount for its safe and effective application in the laboratory.

References

- US4143068A - Process for the preparation of acyl cyanide compounds.

- CN103387519A - Preparation method for 4-hydroxybenzyl cyanide.

-

Organic Chemistry-4. (n.d.). [Link]

-

Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Carbonyl compounds - reaction with cyanide. YouTube. [Link]

-

Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. PMC - NIH. [Link]

-

Acyl Cyanides as Bifunctional Reagent: Application in Copper-Catalyzed Cyanoamidation and Cyanoesterification Reaction. The Journal of Organic Chemistry. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Hazards associated with the handling of liquid cyanide. SHEQMATE Safety Consultants. [Link]

-

New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. [Link]

-

4.5: Nucleophilic acyl substitution reactions. Chemistry LibreTexts. [Link]

-

Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. [Link]

-

X0-11 C-HN)C(R. (n.d.). [Link]

-

Explaining the nucleophilic addition of hydrogen cyanide to carbonyl compounds. Chemguide. [Link]

-

Infrared and Raman spectra of carbonyl cyanide. ScienceDirect. [Link]

-

17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. Chemistry LibreTexts. [Link]

-

Influence of the features of the spatial and electronic structure of α-substituted β-ethoxyvinyl trifluoromethyl ketones and secondary amines on their reactivity. ResearchGate. [Link]

-

Nucleophilic Acyl Substitution. (n.d.). [Link]

-

Sodium Cyanoborohydride. Common Organic Chemistry. [Link]

-

Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

-

Electronic Supporting Information (ESI). The Royal Society of Chemistry. [Link]

-

PROCESS TO PRODUCE ETORICOXIB. European Patent Office. [Link]

-

The nucleophilic acyl substitution mechanism. YouTube. [Link]

-

Alkyl, Carbonyl and Cyanide Complexes of the Group 4 Metals. ResearchGate. [Link]

-

Acyl Cyanide. VI. The Synthesis of 1-Cyano-1-alkenyl Esters by the Reaction of Acyl Cyanides with Acid Chlorides. Synthesis and Mechanism. Oxford Academic. [Link]

-

NOTES Cyanide Degradation. ResearchGate. [Link]

-

Electronic Effects on the Substitution Reactions of Benzhydrols and Fluorenyl Alcohols. Determination of Mechanism and Effects of Antiaromaticity. PubMed. [Link]

-

Metabolism of cyanogenic glycosides: A review. PubMed. [Link]

-

Suggest a carbonyl to react with NaCN/HCN to produce the followin... Pearson+. [Link]

-

Nucleophilic Acyl Substitution. BYJU'S. [Link]

-

benzoyl cyanide. Organic Syntheses Procedure. [Link]

-

Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

-

Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. ResearchGate. [Link]

-

Cyanide Salts. Environmental Health and Safety - Dartmouth. [Link]

-

Sodium cyanoborohydride. Wikipedia. [Link]

-

Acylation. Part XXIV. The cyanide catalysed hydrolysis of esters. Journal of the Chemical Society B: Physical Organic. [Link]

-

Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]

Sources

- 1. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR [m.chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Acylation. Part XXIV. The cyanide catalysed hydrolysis of esters - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. sheqmatesa.com [sheqmatesa.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 15. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 16. uwindsor.ca [uwindsor.ca]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Nucleophilic Addition Reactions of (4-Ethoxy-phenyl)-oxo-acetonitrile for Drug Discovery and Development

Abstract

(4-Ethoxy-phenyl)-oxo-acetonitrile, an α-keto nitrile, represents a versatile and highly reactive scaffold for the synthesis of a diverse array of functionalized molecules. Its unique electronic properties, arising from the juxtaposition of a carbonyl and a nitrile group, render it susceptible to a wide range of nucleophilic addition reactions. This in-depth technical guide provides a comprehensive overview of the core principles, mechanistic intricacies, and practical applications of nucleophilic additions to this substrate. Aimed at researchers, scientists, and drug development professionals, this document explores the synthetic utility of (4-Ethoxy-phenyl)-oxo-acetonitrile as a gateway to novel chemical entities with potential therapeutic applications. We will delve into specific reaction classes, including the addition of carbon and nitrogen nucleophiles, and discuss the stereochemical considerations crucial for the development of chiral drug candidates. This guide is intended to serve as a valuable resource for leveraging the synthetic potential of this important building block in the pursuit of new medicines.

Introduction: The Strategic Importance of (4-Ethoxy-phenyl)-oxo-acetonitrile in Medicinal Chemistry

(4-Ethoxy-phenyl)-oxo-acetonitrile, also known as 4-ethoxybenzoyl cyanide, is a bifunctional chemical entity that has garnered significant interest in the fields of organic synthesis and pharmaceutical development.[1] Its structure, featuring an electrophilic ketone carbonyl group directly attached to a nitrile, provides two distinct points for chemical modification, making it a valuable building block for creating complex molecular architectures.[1] The ethoxy group on the phenyl ring can also be synthetically manipulated, further expanding the accessible chemical space.

The true synthetic power of this molecule lies in its reactivity towards nucleophiles. Nucleophilic addition to the carbonyl group is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction, and in the context of (4-Ethoxy-phenyl)-oxo-acetonitrile, it leads to the formation of α-hydroxy-α-(4-ethoxyphenyl)acetonitrile derivatives. These cyanohydrin-like structures are versatile intermediates, readily transformable into other valuable functional groups such as α-hydroxy acids, α-amino alcohols, and various heterocyclic systems, which are privileged motifs in many biologically active compounds.[1]

This guide will provide a detailed exploration of various nucleophilic addition reactions to (4-Ethoxy-phenyl)-oxo-acetonitrile, offering insights into reaction mechanisms, practical experimental considerations, and the potential of the resulting products in drug discovery programs.

The Electronic Landscape of (4-Ethoxy-phenyl)-oxo-acetonitrile: A Rationale for its Reactivity

The reactivity of (4-Ethoxy-phenyl)-oxo-acetonitrile is dictated by the electronic interplay between the carbonyl and nitrile functionalities. The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond, making it the primary site for nucleophilic attack. The adjacent nitrile group, while also possessing an electrophilic carbon, primarily acts as an electron-withdrawing group, further enhancing the electrophilicity of the carbonyl carbon.

A -> B [dir=none]; B -> C [label="Primary Site"]; B -> D [label="Secondary Site (less favored)"]; C -> E [label="Forms"]; E -> F; F -> G; }

Figure 1: General workflow of nucleophilic addition to (4-Ethoxy-phenyl)-oxo-acetonitrile.Upon nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is formed. This intermediate is then typically protonated during aqueous workup to yield the stable α-hydroxy-α-substituted acetonitrile product. The presence of the nitrile group in the product opens up further avenues for synthetic transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Carbon-Based Nucleophiles: Forging New Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. (4-Ethoxy-phenyl)-oxo-acetonitrile serves as an excellent electrophile for a variety of carbon-based nucleophiles.

Grignard Reactions: Accessing Tertiary Alcohols

Grignard reagents (R-MgX) are powerful carbon nucleophiles that readily add to ketones to form tertiary alcohols. The reaction of a Grignard reagent with (4-Ethoxy-phenyl)-oxo-acetonitrile proceeds via nucleophilic attack on the carbonyl carbon to furnish, after acidic workup, a tertiary alcohol bearing a nitrile group.

Mechanism:

A -> C [label="+ B"]; C -> E [label="+ D"]; }

Figure 2: Simplified workflow of a Grignard reaction.Experimental Protocol: Synthesis of 2-(4-Ethoxyphenyl)-2-hydroxy-3-methylbutanenitrile (Illustrative)

-

Materials:

-

(4-Ethoxy-phenyl)-oxo-acetonitrile

-

Isopropylmagnesium chloride (Grignard reagent)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of (4-Ethoxy-phenyl)-oxo-acetonitrile (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add isopropylmagnesium chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation:

| Nucleophile (R in R-MgX) | Product Structure | Expected Yield (%) |

| Methyl | 2-(4-Ethoxyphenyl)-2-hydroxypropanenitrile | 85-95 |

| Ethyl | 2-(4-Ethoxyphenyl)-2-hydroxybutanenitrile | 80-90 |

| Phenyl | 2-(4-Ethoxyphenyl)-2-hydroxy-2-phenylacetonitrile | 75-85 |

Reformatsky Reaction: Synthesis of β-Hydroxy Esters

The Reformatsky reaction involves the addition of an organozinc reagent derived from an α-halo ester to a carbonyl compound.[1] This reaction provides a convenient route to β-hydroxy esters, which are valuable synthetic intermediates.

Mechanism:

The reaction is initiated by the oxidative insertion of zinc metal into the carbon-halogen bond of an α-halo ester to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then adds to the carbonyl group of (4-Ethoxy-phenyl)-oxo-acetonitrile.

A -> B; B -> D [label="+ C"]; D -> F [label="+ E"]; }

Figure 3: Simplified workflow of a Reformatsky reaction.Nitrogen-Based Nucleophiles: Introducing Nitrogen Functionality

The introduction of nitrogen-containing functional groups is of paramount importance in drug discovery, as these moieties are prevalent in a vast number of pharmaceuticals.

Strecker Synthesis: A Gateway to α-Amino Acids

The Strecker synthesis is a classic method for the preparation of α-amino acids.[2][3] In the context of (4-Ethoxy-phenyl)-oxo-acetonitrile, a modified Strecker-type reaction can be envisioned where an amine first condenses with the ketone to form an iminium ion, which is then trapped by a cyanide source to yield an α-aminonitrile. Subsequent hydrolysis of the nitrile furnishes the corresponding α-amino acid.

Mechanism:

A -> B; B -> D [label="+ C"]; D -> F [label="+ E"]; }

Figure 4: Simplified workflow of a Strecker-type synthesis.Significance in Drug Development: The products of this reaction, α-aryl-α-amino acids, are non-proteinogenic amino acids that can be incorporated into peptides to enhance their stability and biological activity. They are also precursors to a variety of chiral ligands and catalysts.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a complex product, are highly valued in drug discovery for their efficiency and ability to rapidly generate diverse molecular libraries.

Passerini and Ugi Reactions

The Passerini three-component reaction (3CR) and the Ugi four-component reaction (4CR) are prominent examples of isocyanide-based MCRs.[4][5][6][7][8] (4-Ethoxy-phenyl)-oxo-acetonitrile can serve as the carbonyl component in these reactions, leading to the formation of highly functionalized α-acyloxy carboxamides (Passerini) and α-acylamino carboxamides (Ugi).

Passerini Reaction:

{rank=same; A; B; C;} A -> D; B -> D; C -> D; }

Figure 5: Reactants in a Passerini three-component reaction.Ugi Reaction:

{rank=same; A; B; C; D;} A -> E; B -> E; C -> E; D -> E; }

Figure 6: Reactants in an Ugi four-component reaction.The products of these reactions are peptide-like molecules with a high degree of structural diversity, making them attractive candidates for screening in various biological assays.

Stereochemical Control: The Asymmetric Frontier

For the development of chiral drugs, controlling the stereochemical outcome of a reaction is of utmost importance. The nucleophilic addition to the prochiral carbonyl group of (4-Ethoxy-phenyl)-oxo-acetonitrile can generate a new stereocenter. Therefore, the development of asymmetric methodologies is a key area of research.

Strategies for Enantioselective Addition:

-

Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the substrate, favoring the approach of the nucleophile from one face over the other.

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile or the substrate can direct the stereochemical course of the reaction.

-

Chiral Reagents: Employing a stoichiometric amount of a chiral reagent can also induce asymmetry.

The synthesis of enantiomerically pure cyanohydrins and their derivatives is a particularly active area of research, with both enzymatic and chemical catalytic methods being developed.[9]

Applications in Drug Discovery and Development

The derivatives of (4-Ethoxy-phenyl)-oxo-acetonitrile obtained through nucleophilic addition reactions have shown promise in various therapeutic areas.

-

Anticancer Agents: Many compounds containing the α-hydroxy-α-arylacetonitrile scaffold have been investigated for their antiproliferative activity against various cancer cell lines.[5][10][11][12]

-

Antiviral and Antimicrobial Agents: The structural motifs accessible from this starting material are found in a number of compounds with reported antiviral and antimicrobial properties.[13][14]

-

Enzyme Inhibitors: The diverse functionalities that can be introduced allow for the design of molecules that can specifically interact with the active sites of enzymes, making them potential candidates for enzyme inhibitors.

The ability to rapidly generate libraries of diverse compounds from (4-Ethoxy-phenyl)-oxo-acetonitrile makes it an attractive starting point for high-throughput screening campaigns in the search for new drug leads.

Conclusion

(4-Ethoxy-phenyl)-oxo-acetonitrile is a powerful and versatile building block for the synthesis of a wide range of functionally rich molecules. The nucleophilic addition reactions to its carbonyl group provide efficient access to α-hydroxy-α-arylacetonitrile derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This guide has provided a comprehensive overview of the key nucleophilic addition reactions, their mechanisms, and their potential applications in drug discovery. As the demand for novel chemical entities continues to grow, the strategic use of versatile starting materials like (4-Ethoxy-phenyl)-oxo-acetonitrile will undoubtedly play a crucial role in the future of medicinal chemistry.

References

-

(4-Ethoxyphenyl)oxo-acetonitrile. Chem-Impex. [Link]

-

Recent Advances on Natural Aryl- C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis-A Comprehensive Review. PubMed. [Link]

-

Sonochemical Reformatsky Reaction Using Indium. SciSpace. [Link]

-

The Synthesis of Chiral Cyanohydrins by Oxynitrilases. PubMed. [Link]

-

Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. PubMed. [Link]

-

Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [Link]

-

Ugi reaction. Wikipedia. [Link]

-

Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

-

Synthesis and Biological Activity of Aryl Thiazole Piperidine Amide Compounds. MDPI. [Link]

-

Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. MDPI. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. [Link]

-